Tert-butyl (2-(oxazol-5-yl)ethyl)carbamate
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Overview
Description
tert-Butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate: is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method involves the use of tert-butyl carbamate and 2-(1,3-oxazol-5-yl)ethylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is explored for its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications. Derivatives of oxazole, including tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate, have shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate
Comparison: tert-Butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct electronic and steric effects of the oxazole ring .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-oxazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-5-4-8-6-11-7-14-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
LVDQGGQCUHWWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CO1 |
Origin of Product |
United States |
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